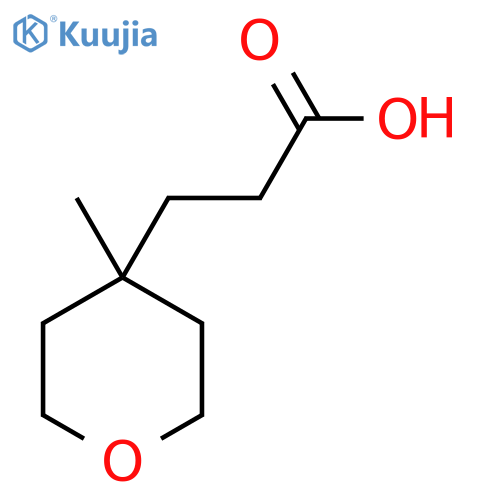Cas no 2228817-23-8 (3-(4-methyloxan-4-yl)propanoic acid)

3-(4-methyloxan-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-methyloxan-4-yl)propanoic acid
- EN300-1778948
- 2228817-23-8
- SCHEMBL5537493
-
- インチ: 1S/C9H16O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H,10,11)
- InChIKey: ZGCSUFFOHGKYSD-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C)(CCC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 172.109944368g/mol
- どういたいしつりょう: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-(4-methyloxan-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778948-0.05g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 0.05g |
$1080.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-0.5g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 0.5g |
$1234.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-5.0g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-0.25g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 0.25g |
$1183.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-2.5g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 2.5g |
$2520.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-0.1g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 0.1g |
$1131.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-1.0g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1778948-10.0g |
3-(4-methyloxan-4-yl)propanoic acid |
2228817-23-8 | 10g |
$5528.0 | 2023-06-03 |
3-(4-methyloxan-4-yl)propanoic acid 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
3-(4-methyloxan-4-yl)propanoic acidに関する追加情報
Introduction to 3-(4-methyloxan-4-yl)propanoic acid (CAS No: 2228817-23-8)
3-(4-methyloxan-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228817-23-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural motif combining an aliphatic carboxylic acid group with a methoxylated tetrahydropyran ring, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of the tetrahydropyran scaffold and the methoxy substituent introduces specific electronic and steric properties that make this compound a valuable candidate for further exploration.
The structural features of 3-(4-methyloxan-4-yl)propanoic acid suggest multiple avenues for biological activity. The carboxylic acid moiety is a well-known pharmacophore, often involved in hydrogen bonding interactions within biological targets such as enzymes and receptors. Additionally, the tetrahydropyran ring, a saturated heterocycle, is frequently encountered in natural products and drug molecules, contributing to both metabolic stability and binding affinity. The methoxy group further modulates the electronic properties of the molecule, potentially influencing its solubility and reactivity.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The structural framework of 3-(4-methyloxan-4-yl)propanoic acid bears resemblance to certain bioactive scaffolds identified in natural products known to exhibit neuroprotective or anti-inflammatory properties. For instance, derivatives of tetrahydropyrans have been explored for their potential role in modulating neurotransmitter systems, making this compound a promising candidate for further investigation in this context.
Moreover, the synthesis of 3-(4-methyloxan-4-yl)propanoic acid presents an interesting challenge from a synthetic chemistry perspective. The integration of the tetrahydropyran ring with the propanoic acid backbone requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have enabled more efficient synthesis routes for complex heterocyclic compounds like this one. These advancements not only facilitate the production of 3-(4-methyloxan-4-yl)propanoic acid but also open up possibilities for generating a library of derivatives with tailored biological activities.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug discovery. Computational modeling techniques, including molecular docking and quantum mechanical calculations, have been instrumental in predicting the binding modes of small molecules to biological targets. In the case of 3-(4-methyloxan-4-yl)propanoic acid, these methods can provide insights into how its unique structural features interact with potential targets such as enzymes or receptors. Such information is crucial for designing modified analogs with enhanced potency or selectivity.
The potential applications of 3-(4-methyloxan-4-yl)propanoic acid extend beyond pharmaceuticals. Its structural motif is also relevant in materials science, where tetrahydropyrans are used as building blocks for polymers and functional materials. The carboxylic acid group provides a site for further functionalization, allowing for the creation of hybrid materials with tailored properties. This versatility underscores the importance of exploring multifunctional compounds like this one.
In conclusion, 3-(4-methyloxan-4-yl)propanoic acid (CAS No: 2228817-23-8) represents a fascinating compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for further exploration in drug discovery, synthetic chemistry, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and developing innovative solutions to complex challenges.
2228817-23-8 (3-(4-methyloxan-4-yl)propanoic acid) 関連製品
- 61297-64-1(2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)
- 1520633-06-0(2-(ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol)
- 343271-89-6(1-(3-pyridinyl)-1-pentanamine)
- 160968-91-2(1-(1-Acetylindolin-5-yl)propan-1-one)
- 1229623-53-3(2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride)
- 3614-69-5(Dimethindene maleate)
- 2206607-34-1(1-(2,2-Difluoropropoxy)-4-iodobenzene)
- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)
- 2229642-46-8(3-(4-chloro-1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine)
- 848369-77-7(N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)




